MDMB-FUBICA metabolite 3
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Overview
Description
MDMB-FUBICA metabolite 3, also known as MDMB-FUBICA 3,3-dimethylbutanoic acid, is a synthetic cannabinoid metabolite. It is a presumptive metabolite of MDMB-FUBICA and ADB-FUBICA. Synthetic cannabinoids are a class of designer drugs that mimic the effects of tetrahydrocannabinol (THC), the active component of cannabis. These compounds are often used in research and forensic applications .
Preparation Methods
The preparation of MDMB-FUBICA metabolite 3 involves the metabolic transformation of its parent compound, MDMB-FUBICA. This process typically occurs in vitro using human liver microsomes. The parent compound undergoes hydroxylation and N-dealkylation reactions to form the metabolite
Chemical Reactions Analysis
MDMB-FUBICA metabolite 3 undergoes several types of chemical reactions, including:
N-dealkylation: This reaction involves the removal of an alkyl group from a nitrogen atom, also facilitated by enzymes.
Common reagents and conditions used in these reactions include human liver microsomes and cofactors such as NADPH. The major products formed from these reactions are hydroxylated and dealkylated metabolites .
Scientific Research Applications
MDMB-FUBICA metabolite 3 is primarily used in scientific research to study the metabolism and toxicokinetics of synthetic cannabinoids. Its applications include:
Forensic Toxicology: Used to identify and quantify the presence of synthetic cannabinoids in biological samples.
Pharmacokinetics: Studied to understand the absorption, distribution, metabolism, and excretion of synthetic cannabinoids.
Drug Development: Provides insights into the metabolic pathways and potential toxic effects of new synthetic cannabinoids.
Mechanism of Action
The mechanism of action of MDMB-FUBICA metabolite 3 is not well understood. as a metabolite of MDMB-FUBICA, it is presumed to interact with the cannabinoid receptors in the body, particularly the CB1 receptor. The parent compound, MDMB-FUBICA, is known to be a potent agonist of the CB1 receptor, which is involved in the psychoactive effects of cannabinoids . The exact molecular targets and pathways involved in the action of the metabolite require further research.
Comparison with Similar Compounds
MDMB-FUBICA metabolite 3 is structurally similar to other synthetic cannabinoid metabolites, such as:
ADB-FUBICA: Differing by an additional methylene moiety in the acetamide linker.
MDMB-4en-PINACA: Another synthetic cannabinoid with a similar metabolic profile.
5F-CUMYL-PEGACLONE: A synthetic cannabinoid with a different core structure but similar metabolic pathways.
The uniqueness of this compound lies in its specific metabolic transformation from MDMB-FUBICA and its distinct chemical structure, which includes the 3,3-dimethylbutanoic acid moiety .
Properties
Molecular Formula |
C22H23FN2O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C22H23FN2O3/c1-22(2,3)19(21(27)28)24-20(26)17-13-25(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H,24,26)(H,27,28) |
InChI Key |
PZPKPULZRMBYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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